![molecular formula C7H5FN2O B1344573 4-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 256519-10-5](/img/structure/B1344573.png)
4-fluoro-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
“4-fluoro-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Chemical Reactions Analysis
Imidazoles are versatile in chemical reactions. For instance, one research reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Applications De Recherche Scientifique
- Field : Organic & Biomolecular Chemistry
- Application : The synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications .
- Method : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Field : Materials Chemistry
- Application : A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+ .
- Method : The probe alone exhibited no fluorescence but rapidly emitted blue fluorescence in EtOH with increasing Fe3+/2+ concentrations .
- Results : It had better selectivity for Fe3+/2+ than other ions on strips and displayed high sensitivity with a limit of 0.25 nM and the reaction achieved equilibrium within 1 min .
Synthesis of Imidazoles
Detection of Iron
- Field : Pharmacology
- Application : Benzimidazole derivatives have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied .
- Results : The results or outcomes obtained would also depend on the specific pharmacological activity being studied .
- Field : Medicinal Chemistry
- Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
- Method : The specific methods of application or experimental procedures would involve the synthesis of the conjugates and their evaluation on selected human cancer cell lines .
- Results : The results or outcomes obtained would depend on the specific antiproliferative activity being studied .
Pharmacological Activity
Antiproliferative Activity
- Field : Organic Chemistry
- Application : In the presence of N, N -dimethylformamide/sulfur, (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone was obtained; however, in the absence of sulfur, quinoxaline was obtained in 1,4-dioxane .
- Method : The specific methods of application or experimental procedures would involve the synthesis of the compounds under different conditions .
- Results : A wide range of quinoxalines and (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .
- Field : Material Science
- Application : The majority of pores appeared at 2 nm for TIBM-Al and TIBM-Cr, and at 1 nm for TIBM-Cu .
- Method : The specific methods of application or experimental procedures would involve the synthesis of the compounds and the measurement of the pore sizes .
- Results : The results or outcomes obtained would depend on the specific material science application being studied .
Selective Synthesis
Material Science
Propriétés
IUPAC Name |
4-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYKWGJCWMEJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

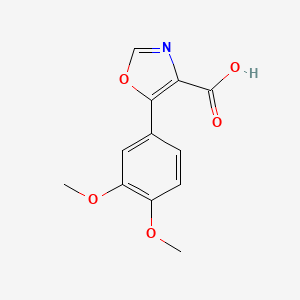
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)
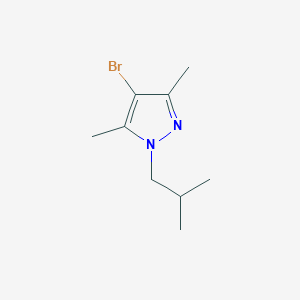
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)
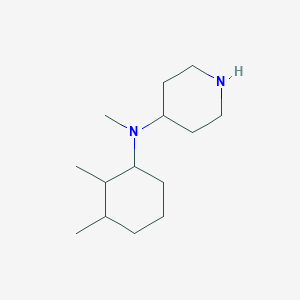
![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
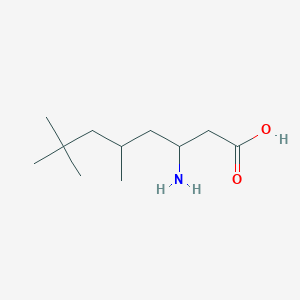
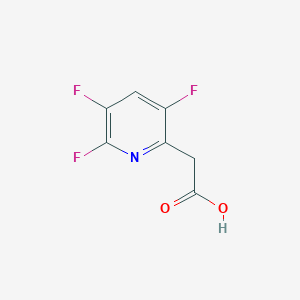
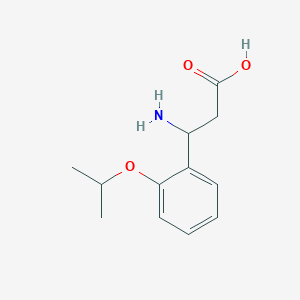
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)